

Technical Whitepaper: N,N-Dimethylsuccinamic Acid – Structural Characterization and Synthetic Utility

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Compound of Interest

Compound Name:	<i>N,N-Dimethylsuccinamic acid</i>
CAS No.:	2564-95-6
Cat. No.:	B166414

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Executive Summary

N,N-Dimethylsuccinamic acid (CAS 2564-95-6) serves as a critical structural motif in medicinal chemistry, functioning primarily as a linker fragment, a metabolic reference standard, and a precursor in the synthesis of histone deacetylase (HDAC) inhibitors.[1] Structurally, it represents the ring-opened product of N-dimethylsuccinimide or the half-amide of succinic acid. Its dual functionality—possessing both a carboxylic acid and a tertiary amide—makes it a versatile scaffold for prodrug design and antibody-drug conjugate (ADC) spacer chemistry. This guide provides a rigorous technical analysis of its molecular architecture, synthesis, and application in drug development.

Part 1: Chemical Identity & Molecular Architecture

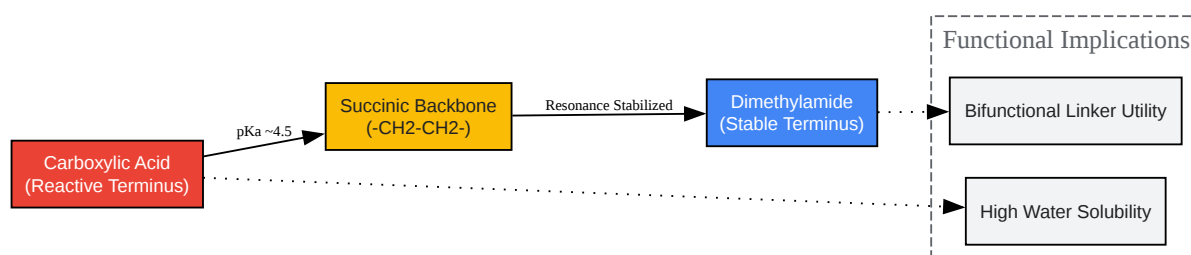
The molecule consists of a four-carbon succinic backbone terminated by a carboxylic acid at one end and a dimethylamide at the other. This asymmetry creates distinct electronic environments for the methylene protons, which is crucial for NMR characterization.

Table 1: Chemical Identity Matrix

Parameter	Technical Specification
IUPAC Name	4-(Dimethylamino)-4-oxobutanoic acid
Common Synonyms	N,N-Dimethylsuccinamic acid; Succinamic acid, N,N-dimethyl-
CAS Registry Number	2564-95-6
Molecular Formula	
Molecular Weight	145.16 g/mol
SMILES	CN(C)C(=O)CCC(=O)O
InChI Key	WAIGPJMZARQZDX-UHFFFAOYSA-N

Structural Logic & Connectivity

The stability of **N,N-dimethylsuccinamic acid** arises from the resonance stabilization of the dimethylamide group. Unlike primary amides, the tertiary amide resists hydrolysis under mild conditions, allowing the carboxylic acid terminus to be derivatized (e.g., esterification or coupling to amines) without compromising the amide bond.



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Figure 1: Functional connectivity of **N,N-dimethylsuccinamic acid** highlighting the distinct reactivity of its termini.

Part 2: Physicochemical Profile[6]

Understanding the physical state and solubility profile is essential for handling and formulation.

Table 2: Physical Properties

Property	Value	Source/Validation
Physical State	White Crystalline Solid	Experimental [1]
Melting Point	82–83 °C	Experimental [1][2]
Boiling Point	~297.5 °C (Predicted)	Computed [2]
Density	1.146 g/cm ³	Predicted [2]
pKa (Acid)	4.10 (Predicted)	Analogous to succinic acid [3]
Solubility	Soluble in water, alcohols, DMSO; Slightly soluble in ether.[1][2]	Polar functional groups drive hydrophilicity.

Scientific Insight: The melting point of 82–83 °C confirms that the intermolecular hydrogen bonding (dimerization of carboxylic acids) and dipole-dipole interactions of the amide are sufficient to maintain a solid lattice at room temperature, despite the relatively low molecular weight.

Part 3: Synthetic Pathways

The most authoritative and atom-economical synthesis involves the nucleophilic ring-opening of succinic anhydride by dimethylamine. This reaction is highly favored due to the relief of ring strain in the anhydride.

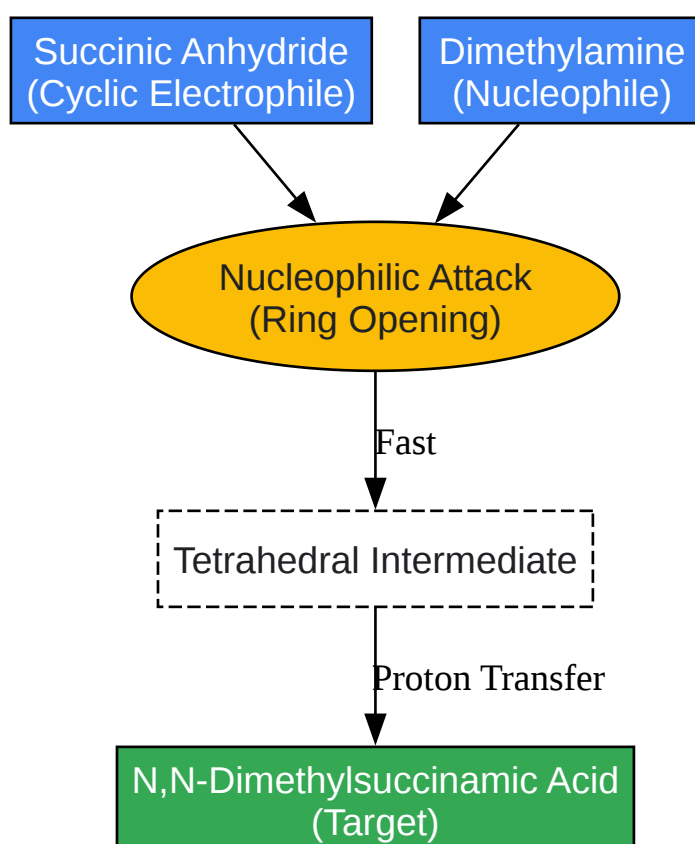
Protocol: Ring-Opening Aminolysis

Reagents: Succinic anhydride, Dimethylamine (40% aq or in THF), Dichloromethane (DCM) or Toluene.

- Preparation: Dissolve succinic anhydride (1.0 eq) in anhydrous DCM under an inert atmosphere (

).

- Addition: Cool the solution to 0 °C. Add dimethylamine (1.1 eq) dropwise. The reaction is exothermic.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitoring via TLC (MeOH/DCM) will show the disappearance of the anhydride.
- Workup:
 - If using organic solvent: The product may precipitate or can be extracted with weak base (NaHCO₃), washed with organic solvent to remove impurities, and then acidified (HCl) to precipitate the free acid.
 - Recrystallization from ethanol/water or ethyl acetate/hexane yields high-purity crystals.



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Figure 2: Synthetic workflow for the production of **N,N-dimethylsuccinamic acid** via anhydride ring opening.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected NMR Data

¹H NMR (300 MHz, CDCl₃)

or DMSO-d₆

):

- 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D₂O.
- 2.95 ppm (s, 3H) & 3.05 ppm (s, 3H): N-Methyl protons (-N(CH₃)₂).
- Note: Due to the partial double bond character of the C-N amide bond, rotation is restricted, often making the two methyl groups magnetically non-equivalent at room temperature, appearing as two distinct singlets.
- 2.55 – 2.65 ppm (m, 4H): Succinic backbone (-CH₂-CH₂-). Two triplets or a multiplet depending on solvent resolution.

Mass Spectrometry (ESI-MS):

- m/z: 144.1 [M-H]⁻
(Negative mode) or 146.1 [M+H]⁺
(Positive mode).

Part 5: Applications in Drug Development[7]

Prodrug Linker Systems

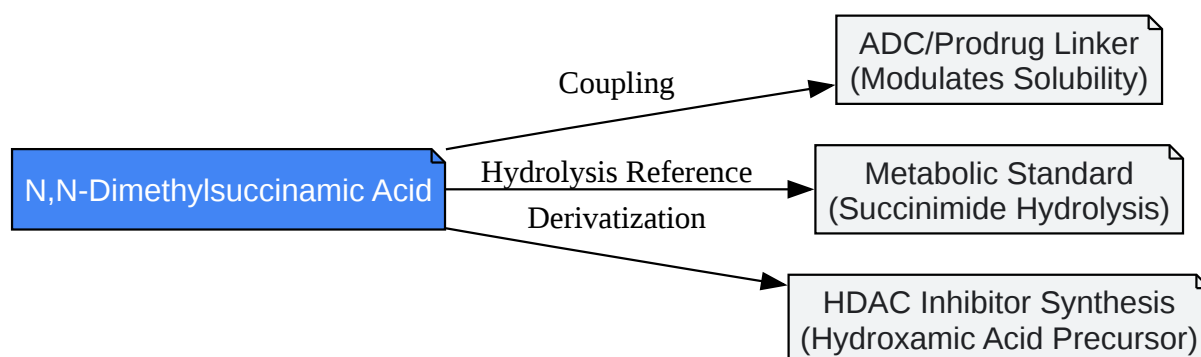
N,N-Dimethylsuccinamic acid serves as a spacer in prodrug design. The free carboxylic acid can be coupled to a drug molecule (containing a hydroxyl or amine) to form an ester or amide linkage. The dimethylamide end acts as a stable "cap" that modulates the solubility and lipophilicity (LogP) of the conjugate [4].

Metabolic Reference Standard

In the metabolism of drugs containing the succinimide ring (e.g., ethosuximide derivatives), the ring can undergo hydrolysis to open into the corresponding succinamic acid. **N,N-Dimethylsuccinamic acid** is used as a reference standard to identify and quantify these ring-opened metabolites in pharmacokinetic studies.

Precursor for HDAC Inhibitors

Hydroxamic acids are potent inhibitors of histone deacetylases (HDACs).[3] This compound is a key intermediate; the carboxylic acid group can be converted into a hydroxamic acid (-CONHOH) functionality, while the dimethylamide group remains a stable hydrophobic cap necessary for enzyme binding pocket interaction [5].



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Figure 3: Strategic applications of the **N,N-dimethylsuccinamic acid** scaffold in pharmaceutical research.

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